molecular formula C17H18F3N7O2 B2607218 Chembl4563700 CAS No. 2093421-02-2

Chembl4563700

Cat. No. B2607218
CAS RN: 2093421-02-2
M. Wt: 409.373
InChI Key: GPMQVMCLRRPIIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and yield of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details about the reactants, products, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity/basicity, reactivity, and stability, would also be analyzed .

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action would be described. This would involve explaining how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and storage practices .

Future Directions

This involves discussing potential future research directions. For example, if the compound is a drug, future directions might include clinical trials or the development of new formulations or delivery methods .

properties

IUPAC Name

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMQVMCLRRPIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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